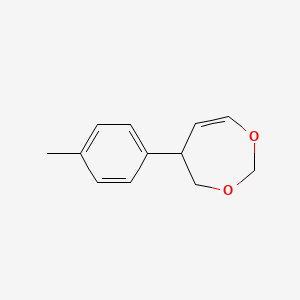
5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine: is an organic compound characterized by a dioxepine ring fused with a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenyl-substituted epoxides with diols in the presence of acid catalysts. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
化学反応の分析
Types of Reactions: 5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: N-bromosuccinimide (NBS), halogens
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
科学的研究の応用
Chemistry: In chemistry, 5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. These studies aim to develop new drugs with improved efficacy and reduced side effects.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of 5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
4-Methylpropiophenone: An aromatic ketone with similar structural features.
4-Methylphenyl isothiocyanate: A compound with a 4-methylphenyl group but different functional groups.
4,4’-DMAR: A synthetic stimulant with a 4-methylphenyl group.
Comparison: 5-(4-Methylphenyl)-4,5-dihydro-2H-1,3-dioxepine is unique due to its dioxepine ring structure, which imparts distinct chemical and physical properties. Unlike 4-Methylpropiophenone, which is primarily used as a precursor in organic synthesis, this compound has broader applications in scientific research. Its stability and reactivity make it a valuable compound for exploring new chemical reactions and developing novel materials.
特性
CAS番号 |
160093-13-0 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
5-(4-methylphenyl)-4,5-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C12H14O2/c1-10-2-4-11(5-3-10)12-6-7-13-9-14-8-12/h2-7,12H,8-9H2,1H3 |
InChIキー |
FSPROHMSRIPFQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2COCOC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate](/img/structure/B14272977.png)
![1-(4-{[(1H-Imidazol-5-yl)methyl]amino}phenyl)ethan-1-one](/img/structure/B14272988.png)
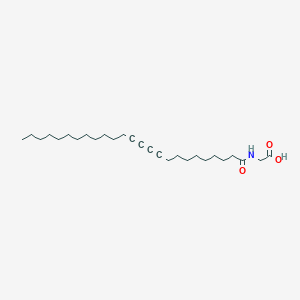
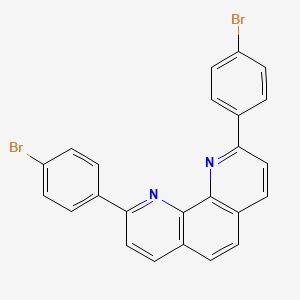
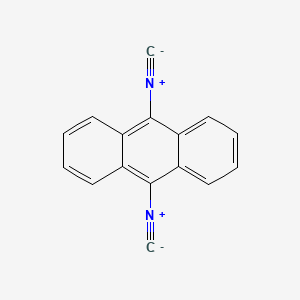

![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)

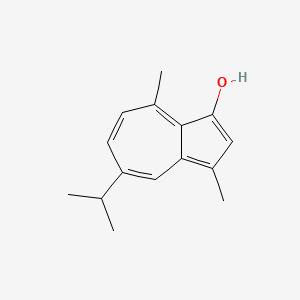
![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)
![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)
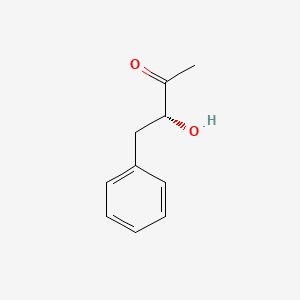
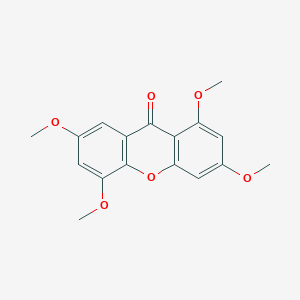
![2-Hexadecyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propanediamide](/img/structure/B14273057.png)
